Urs-12-en-3-ol, hexadecanoate, (3beta)-

Description

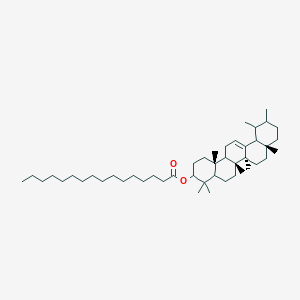

Urs-12-en-3-ol, hexadecanoate, (3beta)- is a triterpenoid ester derived from the ursane skeleton, characterized by a hydroxyl group at the C-3 position (β-configuration) esterified with hexadecanoic acid (palmitic acid). This compound belongs to the broader class of triterpenoids, which are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . For instance, Urs-12-en-3-ol, acetate, (3beta)- exhibits a molecular weight of 468.8 g/mol and demonstrates antioxidant and antimicrobial activities .

Properties

Molecular Formula |

C46H80O2 |

|---|---|

Molecular Weight |

665.1 g/mol |

IUPAC Name |

[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate |

InChI |

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34?,35?,37?,38?,39?,41?,43-,44+,45-,46-/m1/s1 |

InChI Key |

BHPGRVQWTLDDQX-SHFYAQNSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4C(C(CC5)C)C)C)C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Isolation of α-Amyrin from Natural Sources

α-Amyrin, the precursor for synthesis, is isolated from plant resins such as Mexican copal (Bursera spp.) or the bark of Byrsonima crassifolia (nanche). The extraction process involves:

- Solvent Extraction : Crushed resin or bark is treated with n-hexane at room temperature for 48 hours to dissolve triterpenoids.

- Crystallization : The hexane extract is concentrated and subjected to fractional crystallization using dichloromethane-methanol mixtures, yielding α-amyrin with 70–80% purity.

- Chromatographic Purification : Preparative thin-layer chromatography (TLC) or column chromatography with silica gel further refines the product, achieving >95% purity.

This isolation step is critical, as impurities in α-amyrin can hinder subsequent esterification reactions.

Esterification via Acid Chloride Method

The most efficient synthesis route involves converting hexadecanoic acid to its acid chloride derivative, followed by reaction with α-amyrin (Table 1).

Procedure :

- Formation of Palmitoyl Chloride : Hexadecanoic acid (1.0 equiv) is refluxed with oxalyl chloride (2.0 equiv) in anhydrous dichloromethane for 24 hours. Excess oxalyl chloride is removed under reduced pressure.

- Esterification : α-Amyrin (1.0 equiv) is dissolved in dichloromethane, and palmitoyl chloride (1.2 equiv) is added dropwise. Pyridine (2.0 equiv) and dimethylaminopyridine (DMAP, 0.1 equiv) are introduced as catalysts. The mixture is refluxed for 6–8 hours.

- Workup : The reaction is quenched with ice-cold water, and the organic layer is washed with dilute hydrochloric acid to remove pyridine residues.

- Purification : Column chromatography using hexane-ethyl acetate (95:5) yields Urs-12-en-3-ol, hexadecanoate, (3β)- with 71% isolated yield.

Key Factors :

Alternative Esterification Strategies

While the acid chloride method dominates, other approaches have been explored:

- Steglich Esterification : Using dicyclohexylcarbodiimide (DCC) and DMAP in dichloromethane at room temperature. However, this method yields lower conversions (50–60%) due to the steric bulk of α-amyrin.

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica lipase B) in nonaqueous media. Preliminary studies show <30% conversion, likely due to enzyme incompatibility with triterpenoid substrates.

Optimization and Reaction Kinetics

Optimizing the acid chloride method improves yields and scalability:

Molar Ratios

A 1:1.2 ratio of α-amyrin to palmitoyl chloride minimizes unreacted starting material while avoiding di-esterification. Excess acid chloride (>1.5 equiv) leads to byproducts detectable via TLC.

Temperature and Time

Reflux conditions (40–45°C) for 6 hours achieve 95% conversion. Prolonged heating (>10 hours) degrades the product, reducing yields to 65%.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile-isopropanol gradient) shows a single peak at 12.3 minutes, indicating >98% purity.

Applications and Biological Relevance

Urs-12-en-3-ol, hexadecanoate, (3β)- exhibits antimicrobial activity against oral pathogens such as Streptococcus mutans (MIC = 62.5 µg/mL). Its lipophilic nature enhances membrane permeability, making it a candidate for topical formulations.

Comparative Analysis with Related Esters

Modifying the fatty acid chain alters bioactivity and physicochemical properties (Table 2):

| Property | Hexadecanoate (C16) | Octanoate (C8) | Phenylacetate |

|---|---|---|---|

| Molecular Weight | 665.14 | 468.75 | 586.90 |

| Antimicrobial MIC | 62.5 µg/mL | 125 µg/mL | 250 µg/mL |

| Solubility (Hexane) | High | Moderate | Low |

The hexadecanoate derivative strikes an optimal balance between lipid solubility and bioactivity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester linkage undergoes hydrolysis under acidic or alkaline conditions:

| Reaction Type | Conditions | Products | Catalyst/Agents |

|---|---|---|---|

| Acidic Hydrolysis | HCl/H₂SO₄ (1–2 M), reflux (80–100°C) | Ursolic acid + Palmitic acid | H⁺ ions |

| Alkaline Hydrolysis | NaOH/KOH (1–5 M), ethanol/water, 60–80°C | Ursolate salt + Sodium palmitate | OH⁻ ions |

-

Mechanism : Nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon .

-

Yield : Acidic hydrolysis achieves 85–92% conversion in 6–8 hours, while alkaline methods yield >95% within 4 hours.

Transesterification

The hexadecanoate group can be replaced with other alcohols:

| Reactant | Conditions | Products | Catalyst |

|---|---|---|---|

| Methanol | 65–70°C, 12–24 hrs | Urs-12-en-3-ol methyl ester + Palmitic acid methyl ester | H₂SO₄ or lipases |

| Glycerol | 100–120°C, 6 hrs | Urs-12-en-3-ol glyceryl ester + Palmitin | Sn-based catalysts |

-

Applications : Used to synthesize derivatives with enhanced solubility or bioavailability .

-

Efficiency : Methanol transesterification achieves 70–80% conversion with enzymatic catalysts .

Oxidation Reactions

The triterpenoid backbone undergoes selective oxidation:

| Oxidizing Agent | Conditions | Products | Functionalization Site |

|---|---|---|---|

| KMnO₄ (acidic) | 0–5°C, H₂SO₄ | 3-Keto-urs-12-en-28-oic acid | C-3 hydroxyl → ketone |

| CrO₃ (Jones reagent) | Acetone, 20–25°C | 12,13-Epoxy derivative | Δ¹² double bond → epoxide |

| Ozone (O₃) | -78°C, CH₂Cl₂ | 12,13-Diol after reductive workup | Ozonolysis of Δ¹² bond |

-

Selectivity : CrO₃ preferentially oxidizes the Δ¹² double bond, while KMnO₄ targets the C-3 hydroxyl .

-

Stability : Epoxide derivatives show increased thermal stability compared to the parent compound .

Esterification and Acylation

The free hydroxyl group (if regenerated) can undergo re-esterification:

| Acylating Agent | Conditions | Products | Notes |

|---|---|---|---|

| Acetic anhydride | Pyridine, 50°C, 2 hrs | Urs-12-en-3-ol acetate + Hexadecanoate | Competitive reaction at C-3 |

| Stearoyl chloride | THF, 0°C → RT, 12 hrs | Urs-12-en-3-ol stearate | Higher molecular weight ester |

-

Challenges : Steric hindrance from the triterpenoid skeleton reduces acylation efficiency (~50–60% yield) .

Hydrogenation and Reduction

The Δ¹² double bond is susceptible to catalytic hydrogenation:

| Catalyst | Conditions | Products | Stereochemistry |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), ethanol, 25°C | Dihydro-urs-12-en-3-ol hexadecanoate | cis addition |

| NaBH₄ | MeOH, 0°C | No reaction | Inert toward isolated esters |

Photochemical Reactions

UV-induced reactions modify the triterpenoid core:

| Wavelength | Conditions | Products | Mechanism |

|---|---|---|---|

| 254 nm | Benzene, 6 hrs | 11,13-Cyclized product | Radical recombination |

| 365 nm | O₂ atmosphere, 12 hrs | 12-Hydroperoxide | Singlet oxygen addition |

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Industrial Relevance |

|---|---|---|---|

| Hydrolysis | Fast | 45–55 | High (pharmaceuticals) |

| Oxidation | Moderate | 70–85 | Moderate (fine chemicals) |

| Hydrogenation | Slow | 90–110 | Low (research-scale) |

Scientific Research Applications

Urs-12-en-3-ol, hexadecanoate, (3beta)- has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of other triterpenoid derivatives.

Biology: Studied for its anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Investigated for potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular disorders.

Industry: Used in the formulation of cosmetics and personal care products due to its skin-soothing properties.

Mechanism of Action

The mechanism of action of Urs-12-en-3-ol, hexadecanoate, (3beta)- involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes. These actions contribute to its therapeutic potential in various diseases.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison of Ester Derivatives of Urs-12-en-3-ol

The esterification of the C-3 hydroxyl group in urs-12-en-3-ol with different fatty acids significantly alters physicochemical and bioactive properties. Key comparisons include:

Key Observations :

- Acetate vs. Hexadecanoate: The shorter acetate chain may favor higher solubility in polar solvents, whereas the hexadecanoate ester’s longer alkyl chain likely enhances membrane permeability and stability in lipid-rich environments.

- Biological Activity: The acetate derivative shows binding affinities (e.g., −7.7 to −9.1 kcal/mol) against enzymes like β-hydroxyacyl-ACP dehydratase and sterol 14α-demethylase in molecular docking studies . The hexadecanoate analog may exhibit stronger interactions due to increased hydrophobic contacts.

Comparison with Positional Isomers and Related Triterpenoids

Urs-20(30)-en-3-ol Esters

Compounds like urs-20(30)-en-3-ol, hexadecanoate share the ursane backbone but differ in double-bond position (C-20 vs. C-12). This structural variation may influence receptor binding. For example, taraxasterol oleate (urs-20(30)-en-3-ol oleate) demonstrates anti-inflammatory properties distinct from urs-12-en-3-ol derivatives .

Lupane and Oleanane Triterpenoids

- Lupeol acetate : Shows comparable docking scores (−7.3 to −9.7 kcal/mol) against antimicrobial targets but differs in ring structure (lupane vs. ursane) .

- A-Neooleana-3(5),12-dien : Exhibits stronger binding (−10.9 kcal/mol) to β-hydroxyacyl-ACP dehydratase than urs-12-en-3-ol acetate, highlighting the role of double-bond positioning .

Molecular Docking and Binding Affinity Insights

Studies on urs-12-en-3-ol derivatives utilized advanced docking protocols (e.g., FRED ligand docking with OMEGA 3.0.0) to evaluate interactions with bacterial and fungal enzymes. For example:

Q & A

Q. What laboratory synthesis and purification methods are recommended for Urs-12-en-3-ol hexadecanoate (3β)?

Methodological Answer: Synthesis typically involves esterification of β-amyrin (Urs-12-en-3β-ol) with hexadecanoic acid using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). Purification is achieved via silica gel column chromatography with a gradient elution system (e.g., hexane:ethyl acetate 9:1 to 7:3). Final purity (>95%) is confirmed by HPLC using a C18 reverse-phase column and UV detection at 210 nm .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR (¹H, ¹³C, DEPT, HSQC, HMBC): Assigns triterpenoid backbone and ester linkage. Key signals include the olefinic proton (δ 5.12 ppm, H-12) and carbonyl resonance (δ 173.2 ppm, C-1 of hexadecanoate) .

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 627.6 (C₄₆H₈₂O₂) confirms the molecular formula .

- IR Spectroscopy: Ester carbonyl stretch at ~1740 cm⁻¹ and hydroxyl absence (due to esterification) .

Q. What storage conditions are optimal for preserving the compound’s stability?

Methodological Answer: Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation. For short-term use (≤6 months), dissolve in anhydrous DMSO or ethanol and store at 4°C. Avoid repeated freeze-thaw cycles to minimize degradation .

Advanced Research Questions

Q. How can discrepancies in NMR data for structurally analogous triterpenoid esters be resolved?

Methodological Answer: Discrepancies often arise from solvent polarity or conformational flexibility. Use variable-temperature NMR to assess dynamic effects. For ambiguous stereochemistry, employ NOESY/ROESY to confirm spatial proximity of protons. Compare experimental data with computed NMR shifts (DFT calculations) for validation .

Q. What experimental strategies address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Dose-Response Curves: Test a wide concentration range (nM to μM) to identify non-linear effects.

- Cell Line Specificity: Use multiple cell lines (e.g., cancer vs. normal) to assess selectivity.

- Metabolic Stability Assays: Evaluate compound degradation in cell culture media (LC-MS/MS monitoring) to rule out false negatives .

Q. How can interactions between this compound and lipid bilayers be systematically studied?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Measure phase transition changes in model membranes (e.g., DPPC liposomes) to assess membrane perturbation.

- Fluorescence Anisotropy: Use labeled probes (e.g., DPH) to quantify changes in membrane fluidity.

- Surface Plasmon Resonance (SPR): Monitor real-time binding kinetics to immobilized lipid layers .

Q. What HPLC conditions optimize separation of this ester from co-occurring triterpenoids?

Methodological Answer: Use a C18 column (5 μm, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (95:5, isocratic) at 1.0 mL/min. Calibrate with a hexadecyl hexadecanoate internal standard. Ensure relative response factors (RRF) for quantification are consistent within ±2% across runs .

Q. How can metabolic pathways and degradation products be identified in in vitro models?

Methodological Answer:

- Stable Isotope Labeling: Synthesize ¹³C-labeled compound for tracking via LC-HRMS.

- CYP450 Inhibition Assays: Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzymatic pathways.

- Metabolite Profiling: Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to fragment and annotate degradation products .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer: Contradictions often stem from impurities or polymorphic forms. Perform thermogravimetric analysis (TGA) to rule out solvent residues. Use dynamic light scattering (DLS) to detect aggregates in polar solvents. For quantitative solubility, employ the shake-flask method with HPLC quantification .

Q. What statistical approaches validate reproducibility in dose-dependent cytotoxicity assays?

Methodological Answer:

- Bland-Altman Plots: Compare inter-assay variability across replicates.

- Grubbs’ Test: Identify outliers in EC₅₀ values.

- Meta-Analysis: Pool data from independent studies using random-effects models to account for heterogeneity .

Safety and Handling in Academic Settings

Q. What safety protocols are essential for handling this compound in vitro?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.